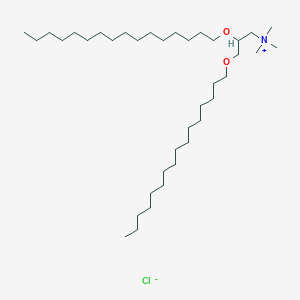
(S)-2-Amino-6-hydroxyhexanoic acid
Overview
Description
(S)-2-Amino-6-hydroxyhexanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a hydroxyl group attached to a six-carbon chain
Biochemical Analysis
Biochemical Properties
(S)-2-Amino-6-hydroxyhexanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme L-asparaginase, which is involved in the hydrolysis of asparagine to aspartic acid and ammonia. This interaction is crucial for understanding the enzyme’s mechanism and potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in amino acid metabolism and transport. This modulation can lead to changes in cellular growth and differentiation, making it a valuable tool in cell biology research .
Molecular Mechanism
For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the strength and nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cellular metabolism, gene expression, and cell signaling pathways, which can persist even after the compound is no longer present .
Dosage Effects in Animal Models
Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful. Therefore, careful dosage optimization is essential when using this compound in animal studies to avoid adverse effects and achieve the desired therapeutic outcomes .
Metabolic Pathways
Additionally, this compound can serve as a precursor for the synthesis of other biologically active compounds, further highlighting its importance in metabolic pathways .
Transport and Distribution
The interaction with binding proteins can also influence the compound’s stability and availability, further modulating its effects on cellular function .
Subcellular Localization
The localization of this compound can also affect its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 6-hydroxyhexanoic acid, which undergoes a series of reactions to introduce the amino group at the appropriate position. This can be done through nucleophilic substitution reactions, where the hydroxyl group is replaced by an amino group using reagents like ammonia or amines under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines .
Scientific Research Applications
(S)-2-Amino-6-hydroxyhexanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-6-hydroxyhexanoic acid include other amino acids and hydroxylated amino acids, such as serine and threonine. These compounds share structural similarities but differ in the position and number of functional groups .
Uniqueness
What sets this compound apart is its specific combination of an amino group and a hydroxyl group on a six-carbon chain, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality .
Properties
IUPAC Name |
(2S)-2-amino-6-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWXTFAPJJWPL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305-77-1, 5462-80-6, 6033-32-5 | |
| Record name | epsilon-Hydroxynorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-Hydroxynorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-hydroxycaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-hydroxynorleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-HYDROXYNORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-2-Amino-6-hydroxyhexanoic acid a useful starting material for synthesizing the 7,6-fused bicyclic lactam beta-turn mimic?
A1: this compound possesses structural features that make it particularly well-suited for this synthesis []. First, the molecule contains both an amine and a carboxylic acid group, allowing it to form an amide bond with (S)-allylglycine and ultimately cyclize to create the lactam ring. Second, the strategically positioned hydroxyl group on the sixth carbon is crucial. The research describes oxidizing this hydroxyl group to an aldehyde, which then undergoes enamide synthesis and ultimately facilitates the formation of the bicyclic system [].
Q2: The research mentions the synthesis yields a single diastereomer. Why is this significant?
A2: Obtaining a single diastereomer is often crucial in medicinal chemistry and drug development. Diastereomers, unlike enantiomers, can have different biological activities. Synthesizing a single diastereomer ensures a homogenous product with predictable properties, which is essential for studying its potential as a beta-turn mimic [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)




